Receptor Binding Potency: NVP-CXCR2-20 (IC50 = 40 nM) Positioned Among Major CXCR2 Antagonist Classes
NVP-CXCR2-20 demonstrates an IC50 of 40 nM for CXCR2 receptor antagonism [1]. Cross-study comparison with SB225002 (IC50 = 22 nM [2]), SB265610 (IC50 = 3.7 nM for Ca2+ mobilization in rat [3]), and AZD5069 (IC50 = 0.79 nM in human radioligand binding [4]) places NVP-CXCR2-20 in the moderate-potency range among small-molecule CXCR2 antagonists. Note: These IC50 values derive from different assay conditions (binding vs. functional, species variation) and should not be interpreted as direct head-to-head rank-ordering.
| Evidence Dimension | CXCR2 antagonism potency (IC50) |
|---|---|
| Target Compound Data | 40 nM |
| Comparator Or Baseline | SB225002: 22 nM; SB265610: 3.7 nM (rat Ca2+ mobilization); AZD5069: 0.79 nM (human radioligand binding) |
| Quantified Difference | NVP-CXCR2-20 is 1.8-fold less potent than SB225002; 10.8-fold less potent than SB265610 (rat functional); 50.6-fold less potent than AZD5069 (human binding) [cross-study comparisons only] |
| Conditions | Receptor binding assay (Tocris/R&D Systems datasheet); comparator assays vary by species and endpoint |
Why This Matters
Moderate potency may offer a wider dynamic range for dose-response studies and reduced risk of complete receptor saturation at experimental concentrations compared to sub-nanomolar clinical candidates.
- [1] Porter DW, Bradley M, Brown Z, et al. The discovery of potent, orally bioavailable pyrimidine-5-carbonitrile-6-alkyl CXCR2 receptor antagonists. Bioorg Med Chem Lett. 2014;24(15):3285-3290. PMID: 24974342. View Source
- [2] White JR, Lee JM, Young PR, et al. Identification of a potent, selective non-peptide CXCR2 antagonist that inhibits interleukin-8-induced neutrophil migration. J Biol Chem. 1998;273(17):10095-10098. PMID: 9553055. View Source
- [3] Auten RL, Richardson RM, White JR, et al. Nonpeptide CXCR2 antagonist prevents neutrophil accumulation in hyperoxia-exposed newborn rats. J Pharmacol Exp Ther. 2001;299(1):90-95. View Source
- [4] AstraZeneca Open Innovation. AZD5069 Preclinical Pharmacology. AZD5069 is a potent, selective reversible antagonist of the human CXCR2 receptor (IC50 = 0.79 nM). View Source
